molecular formula C13H8F2O2 B572003 3-(3-Fluorophenyl)-4-fluorobenzoic acid CAS No. 1214363-82-2

3-(3-Fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B572003
CAS No.: 1214363-82-2
M. Wt: 234.202
InChI Key: LUVPUUPVPKVUQI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity starting materials, efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(3-Fluorophenyl)-4-fluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylacetic acid
  • 4-Fluorophenylacetic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-(3-Fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

4-fluoro-3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPUUPVPKVUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673355
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214363-82-2
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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